2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE
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Overview
Description
2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form the intermediate 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-imidazole, which is then reduced to the desired 4,5-dihydro form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form different hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various hydrogenated imidazole derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 2-{[(2-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Uniqueness
2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMMSUCSYLUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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